
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole" is a chemical entity that belongs to the class of azoles, which are heterocyclic compounds containing a nitrogen atom within a five-membered ring. Azoles are known for their diverse range of biological activities and applications in pharmaceuticals and agriculture.
Synthesis Analysis
The synthesis of azole derivatives often involves the reaction of various precursors under controlled conditions. For instance, a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was synthesized by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride . Similarly, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was prepared from the reaction between 1-benzoyl-3-phenylaminothiourea and dichloromethane . These methods suggest that the synthesis of the compound might also involve the use of chlorinated precursors and a suitable nucleophilic agent to introduce the isopropyl group.
Molecular Structure Analysis
The molecular structure of azole derivatives is characterized by X-ray diffraction, which provides information about the crystal system, space group, and molecular dimensions. For example, the crystal structure of a related triazole compound was found to be triclinic with specific dihedral angles between the triazole ring and the substituted benzene rings . Another compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was determined to have a monoclinic crystal structure . These findings indicate that the molecular structure of "5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole" would likely exhibit similar complexity and precision in its geometric parameters.
Chemical Reactions Analysis
Azole compounds are known to undergo various chemical reactions, including bromine to lithium exchange reactions, as seen in some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles . These reactions can lead to the formation of new azole derivatives with different substituents. The compound may also participate in similar reactions, allowing for the introduction of additional functional groups or modification of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of chloro substituents can affect the compound's density and solubility . The compound "5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole" would be expected to have unique properties based on its specific substituents and molecular arrangement. These properties are essential for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent or an agricultural chemical.
科学的研究の応用
Molecular Structure and Interaction Studies
- Docking Studies and Crystal Structure Analysis : Tetrazole derivatives, including compounds similar to 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole, have been studied for their crystal structure. Such studies provide insights into the molecular conformation and interactions of these compounds, which are crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Al-Hourani et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces : Certain triazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Their molecular structure, particularly the presence of functional groups, plays a critical role in their effectiveness in preventing corrosion, which is valuable for applications in industrial maintenance and metal preservation (Lagrenée et al., 2002).
Biological Activities
- Antifungal and Antimicrobial Properties : Compounds structurally related to 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole have shown potential in antimicrobial and antifungal applications. Their biological activity is a subject of interest for the development of new pharmaceutical agents (Bianchi et al., 1991).
Interaction with Biological Macromolecules
- Molecular Interactions with Biomolecules : Studies on the interaction of triazole derivatives with biological macromolecules such as proteins and DNA provide insights into their potential biomedical applications, including drug design and development. Understanding these interactions is crucial for assessing the therapeutic potential of these compounds (Liu et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as isoxazolines, have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabacls) and l-glutamate-gated chloride channels (glucls) .
Mode of Action
Based on the structural similarity to isoxazolines, it can be hypothesized that this compound might interact with its targets (gabacls and glucls) and inhibit their function . This inhibition could lead to changes in the cellular processes controlled by these targets.
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
特性
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-6(2)16-10(13-14-15-16)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPCAHAXLWUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

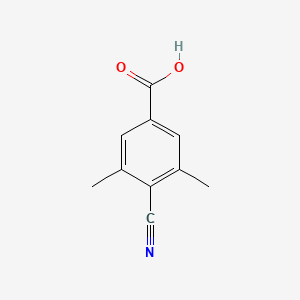
![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)
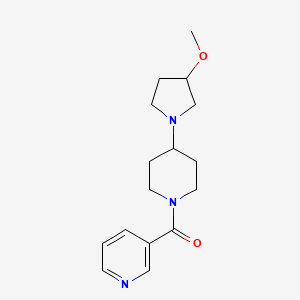

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007673.png)
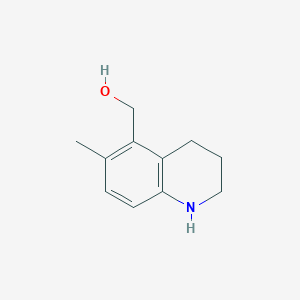
![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
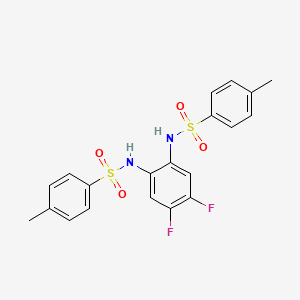
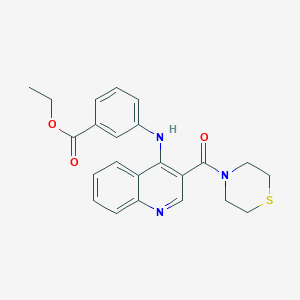
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
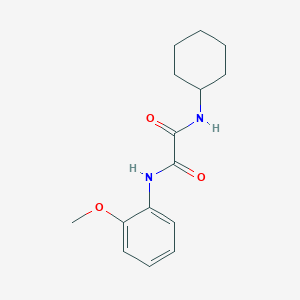
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)